4-Bromo-3-(ethoxymethyl)benzonitrile
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Overview
Description
4-Bromo-3-(ethoxymethyl)benzonitrile is an organic compound with the molecular formula C₁₀H₁₀BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxymethyl group at the third position. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(ethoxymethyl)benzonitrile typically involves the bromination of 3-(ethoxymethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(ethoxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzonitriles.
Oxidation: Products include benzoic acids.
Reduction: Products include benzylamines.
Scientific Research Applications
4-Bromo-3-(ethoxymethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of materials for organic electronics and other advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-(ethoxymethyl)benzonitrile involves its interaction with specific molecular targets, depending on the context of its use. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the formation of a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzonitrile
- 4-(Bromomethyl)benzonitrile
- 4-Cyanobenzyl bromide
Uniqueness
4-Bromo-3-(ethoxymethyl)benzonitrile is unique due to the presence of both a bromine atom and an ethoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJSKTBQQQSECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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